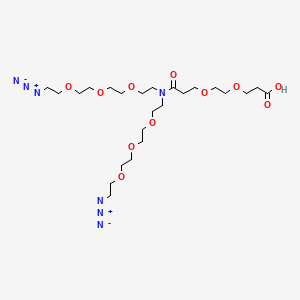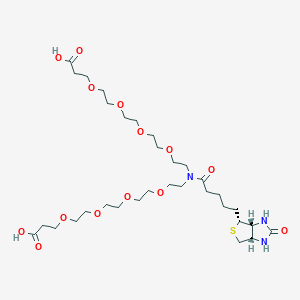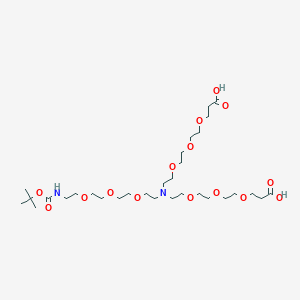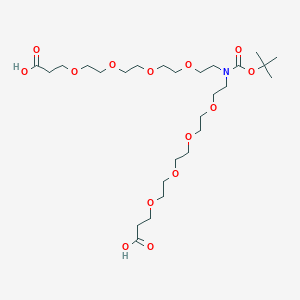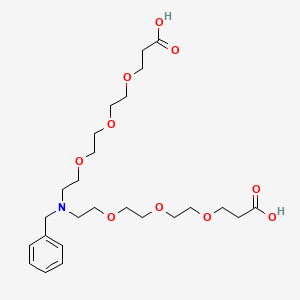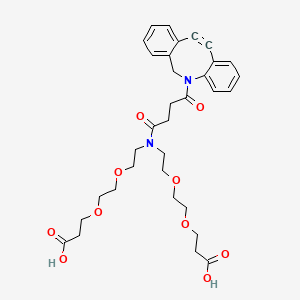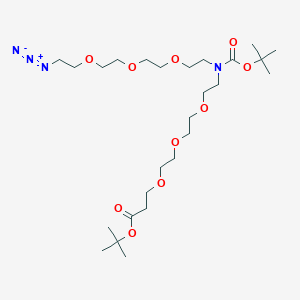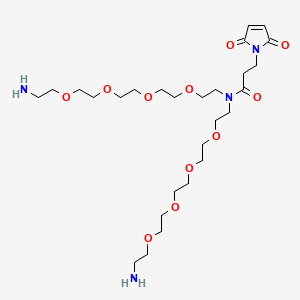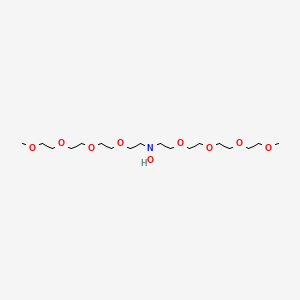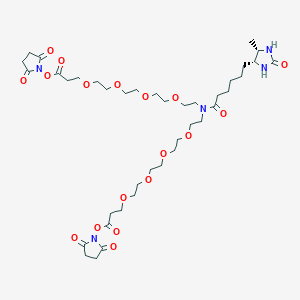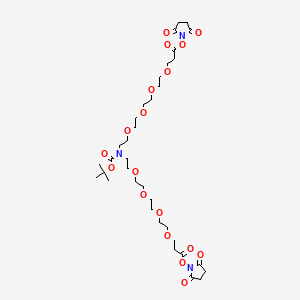
N-Boc-N-bis(PEG4-NHS ester)
Overview
Description
N-Boc-N-bis(PEG4-NHS ester) is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its branched structure, which includes a Boc-protected amino group and two terminal N-hydroxysuccinimide (NHS) ester groups. The Boc group can be deprotected under acidic conditions, while the NHS esters are reactive towards primary amines, making this compound highly versatile for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG4-NHS ester) typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Activation with NHS: The PEGylated intermediate is further reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, N-Boc-N-bis(PEG4-NHS ester)
Industrial Production Methods
Industrial production of N-Boc-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG4-NHS ester) primarily undergoes substitution reactions due to the presence of reactive NHS ester groups. These esters react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as those found in proteins or peptides.
Major Products
Scientific Research Applications
N-Boc-N-bis(PEG4-NHS ester) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the bioconjugation of proteins and peptides, enabling the study of protein-protein interactions and cellular processes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors .
Mechanism of Action
The mechanism of action of N-Boc-N-bis(PEG4-NHS ester) involves the formation of stable amide bonds through the reaction of its NHS ester groups with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The Boc group provides temporary protection to the amino group, which can be removed under acidic conditions to allow further reactions .
Comparison with Similar Compounds
Similar Compounds
DBCO-N-bis(PEG4-NHS ester): Similar in structure but contains a dibenzocyclooctyne (DBCO) group, making it suitable for copper-free click chemistry.
Bis-PEG4-NHS ester: Contains two NHS ester groups but lacks the Boc-protected amino group, making it less versatile for certain applications.
N-(NHS ester-PEG6)-N-bis(PEG6-N-Boc): A trifunctional PEG linker with similar reactivity but a longer PEG chain.
Uniqueness
N-Boc-N-bis(PEG4-NHS ester) is unique due to its combination of a Boc-protected amino group and two NHS ester groups, providing both protection and reactivity. This makes it highly versatile for a wide range of bioconjugation and synthetic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N3O18/c1-35(2,3)54-34(45)36(10-14-48-18-22-52-26-24-50-20-16-46-12-8-32(43)55-37-28(39)4-5-29(37)40)11-15-49-19-23-53-27-25-51-21-17-47-13-9-33(44)56-38-30(41)6-7-31(38)42/h4-27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVNBGRZNBFLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101519 | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093153-08-1 | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-3,6,9,12,15-pentaoxaoctadecan-18-oic acid](/img/structure/B8106062.png)
